molecular formula C18H37NO B1202001 (2r,6s)-4-Dodecyl-2,6-dimethylmorpholine CAS No. 106788-55-0

(2r,6s)-4-Dodecyl-2,6-dimethylmorpholine

Cat. No. B1202001
CAS RN: 106788-55-0
M. Wt: 283.5 g/mol
InChI Key: SBUKOHLFHYSZNG-HDICACEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4-dodecyl-2,6-dimethylmorpholine is a 4-dodecyl-2,6-dimethylmorpholine in which the methyl substituents are in a cis relationship to each other.

Scientific Research Applications

Metabolism in Plant Pathogens

  • Metabolic Pathway Elucidation in Plant Pathogens : A study of aldimorph, which mainly consists of 4-n-dodecyl 2,6-dimethyl morpholine, in Hordeum distichon seedlings revealed a metabolic pathway involving hydroxylation at the terminal methyl group of the dodecyl side chain, followed by glycoside conjugation (Dobe, Sieber, & Jumar, 1986).

Chemical Structure Analysis

  • Isomer Separation and Analysis : Research on 2,6-dimethylmorpholine, a close relative of the specified compound, included the separation of cis- and trans-isomers and analysis of their proton magnetic resonance (PMR) spectra, revealing details about their configurations (Booth & Gidley, 1965).

Synthesis Methods

  • Optimization of Synthesis Conditions : A study on the preparation of 2,6-dimethylmorpholine, similar to the specified compound, identified optimal conditions for its synthesis, highlighting the effectiveness of specific catalysts (Huang Xiao-shan, 2009).

Electrochemical Applications

  • Electrochemical Fluorination Studies : Electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives was studied, providing insights into the behavior of morpholine derivatives under electrochemical conditions (Takashi et al., 1998).

Development of Odorless Chemical Reagents

  • Odorless Sulfur Reagents Development : Research on the development of odorless sulfur reagents involving morpholine derivatives, including 6-morpholinohexanethiol, offers insights into applications in various chemical reactions while addressing environmental concerns (Nishide & Node, 2004).

properties

CAS RN

106788-55-0

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

(2S,6R)-4-dodecyl-2,6-dimethylmorpholine

InChI

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3/t17-,18+

InChI Key

SBUKOHLFHYSZNG-HDICACEKSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C

SMILES

CCCCCCCCCCCCN1CC(OC(C1)C)C

Canonical SMILES

CCCCCCCCCCCCN1CC(OC(C1)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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